molecular formula C20H22N2O5S B11441534 Dimethyl 2-{[benzyl(2-hydroxyethyl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[benzyl(2-hydroxyethyl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11441534
M. Wt: 402.5 g/mol
InChI Key: VQEFJMJRRJRBRQ-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[BENZYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is an organic compound characterized by its complex structure, which includes a benzene ring substituted with methyl groups, a benzyl group, and a hydroxyethyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[BENZYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring substituted with methyl groups. This is followed by the introduction of the benzyl group and the hydroxyethyl carbamothioyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 1,4-DIMETHYL 2-{[BENZYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[BENZYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-{[BENZYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{[BENZYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(hydroxymethyl)benzene: Shares a similar benzene ring structure but lacks the carbamothioyl group.

    2-Ethyl-1,4-dimethylbenzene: Similar in having methyl groups on the benzene ring but differs in the absence of the benzyl and hydroxyethyl carbamothioyl groups.

Uniqueness

1,4-DIMETHYL 2-{[BENZYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

dimethyl 2-[[benzyl(2-hydroxyethyl)carbamothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H22N2O5S/c1-26-18(24)15-8-9-16(19(25)27-2)17(12-15)21-20(28)22(10-11-23)13-14-6-4-3-5-7-14/h3-9,12,23H,10-11,13H2,1-2H3,(H,21,28)

InChI Key

VQEFJMJRRJRBRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N(CCO)CC2=CC=CC=C2

Origin of Product

United States

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